Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate
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Overview
Description
Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen core, followed by the introduction of the ester and phenylacetate groups. Key steps may include:
Formation of the Chromen Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroxyacetophenone derivative.
Substitution Reactions: Introduction of the propyl and methyl groups can be done via alkylation reactions using appropriate alkyl halides.
Esterification: The final step involves the esterification of the chromen derivative with phenylacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace certain substituents with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its chromen core, which is known for various biological activities. It may be investigated for its anti-inflammatory, antioxidant, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate exerts its effects is largely dependent on its interaction with biological targets. The chromen core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate
- Methyl 2-(8-methyl-2-oxo-4-butylchromen-7-yl)oxy-2-phenylacetate
- Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylpropanoate
Uniqueness
Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate is unique due to its specific substitution pattern on the chromen ring, which can influence its reactivity and biological activity. The presence of the propyl group and the ester linkage to phenylacetate distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-8-16-13-19(23)27-20-14(2)18(12-11-17(16)20)26-21(22(24)25-3)15-9-6-5-7-10-15/h5-7,9-13,21H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSWHSAHUCPUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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